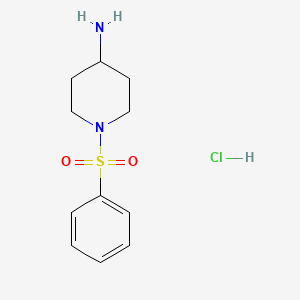

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOCNBVLYDBGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-piperidinamine

The key step is the N-sulfonylation of 4-piperidinamine using phenylsulfonyl chloride or related sulfonylating agents. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid generated.

- Reagents: 4-piperidinamine, phenylsulfonyl chloride

- Conditions: Base such as triethylamine or sodium carbonate, solvent like dichloromethane or acetonitrile

- Outcome: Formation of 1-(phenylsulfonyl)-4-piperidinamine.

Protection and Deprotection Strategy

In some synthetic routes, the amine group at the 4-position is protected during sulfonylation to avoid side reactions. Common protecting groups include phenylmethyl (benzyl) or phenylmethoxycarbonyl groups. After sulfonylation, the protecting group is removed under acidic or catalytic hydrogenation conditions to yield the free amine.

Catalytic Hydrogenation Reduction

Catalytic hydrogenation is used in some methods to reduce intermediates or remove protecting groups. For example, starting from 3-aminopyridine derivatives, catalytic hydrogenation can yield the piperidinamine core, which is then sulfonylated.

Crystallization and Salt Formation

After synthesis, the free base of 1-(phenylsulfonyl)-4-piperidinamine is converted into its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride precipitates out and is purified by washing with ethanol-ether mixtures and recrystallization from solvents such as benzene-petroleum ether.

Representative Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonylation of 4-piperidinamine | Phenylsulfonyl chloride, base (e.g., triethylamine), solvent (CH2Cl2) | Stir at 0–25 °C for several hours |

| 2 | Protection/deprotection (optional) | Benzyl or carbamate protecting group, catalytic hydrogenation for removal | Protects amine during sulfonylation if needed |

| 3 | Conversion to hydrochloride salt | Treat free base with concentrated HCl | Precipitates as solid hydrochloride salt |

| 4 | Purification | Washing with ethanol-ether mixture, recrystallization | Yields pure this compound |

Research Findings and Optimization

- Yield and Purity: Sulfonylation reactions typically provide high yields (>80%) with purity above 95% after salt formation and recrystallization.

- Solvent Effects: Dichloromethane and acetonitrile are preferred solvents for sulfonylation due to good solubility and reaction control.

- Base Selection: Triethylamine is commonly used to neutralize HCl formed during sulfonylation, preventing side reactions.

- Hydrogenation Conditions: Catalytic hydrogenation for deprotection is performed under mild conditions (e.g., Pd/C catalyst, H2 atmosphere) to avoid over-reduction.

- Crystallization: The hydrochloride salt form enhances stability and facilitates isolation as a solid, which is crucial for storage and handling.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Therapy

Research has indicated that derivatives of piperidine, including 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride, exhibit promising anticancer properties. Studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to established chemotherapeutic agents like bleomycin . The structural modifications involving piperidine rings enhance the interaction with protein binding sites, which is crucial for developing effective anticancer drugs.

Neuroprotection and Alzheimer's Disease

The compound has been investigated for its role as a neutral antagonist of the serotonin type 6 receptor (5-HT6R), which is implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that certain derivatives protect astrocytes from damage induced by neurotoxins, suggesting potential therapeutic applications in neuroprotection . The ability to modulate 5-HT6R activity positions this compound as a candidate for further research in cognitive disorders.

Rho Kinase Inhibition

This compound has shown inhibitory effects on Rho kinase, an enzyme involved in various cellular processes such as proliferation and migration. This inhibition is relevant for conditions like cardiac hypertrophy, inflammation, and cancer . The compound's efficacy in modulating Rho kinase activity suggests its potential use in treating diseases characterized by abnormal cell growth and migration.

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties against various pathogens. Compounds similar to this compound have demonstrated effectiveness against strains of bacteria such as MRSA and E. coli, highlighting their potential as new antimicrobial agents .

Case Study 1: Anticancer Activity

A study explored the synthesis of piperidine derivatives and their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the piperidine structure enhanced anticancer activity significantly compared to traditional chemotherapeutics. The introduction of sulfonyl groups was found to improve solubility and bioavailability, leading to better therapeutic outcomes.

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, compounds derived from this compound were tested for their neuroprotective capabilities. The findings revealed that these compounds could significantly increase cell viability in damaged astrocytes, suggesting their potential role in developing treatments for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(phenylsulfonyl)-4-piperidinamine hydrochloride with analogous piperidine derivatives, focusing on structural variations, pharmacological profiles, and physicochemical properties.

1-(4-Chlorobenzyl)-4-piperidinamine Hydrochloride

- Structural Difference : Replaces the phenylsulfonyl group with a 4-chlorobenzyl substituent.

- However, the absence of the sulfonyl group may reduce ChE inhibitory activity compared to the target compound .

- Molecular Weight : 267.2 g/mol (vs. ~296.2 g/mol for the target compound).

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS 101768-64-3)

- Structural Difference : Retains the sulfonyl group but introduces a 4-chloro substituent on the phenyl ring.

- Pharmacological Impact : The electron-withdrawing chlorine atom may enhance metabolic stability and binding affinity to sulfonyl-sensitive targets like 5-HT6R. However, steric effects could reduce flexibility in receptor interactions .

- Molecular Weight : 296.21 g/mol .

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structural Difference : A sulfonamide derivative with a 2-phenylethyl-2-piperidinylidene scaffold.

- Pharmacological Impact : While structurally distinct, W-15’s sulfonamide group shares functional similarities with the target compound’s sulfonyl moiety. However, W-15’s opioid-like activity contrasts sharply with the neuroprotective focus of this compound .

4-Piperidinamine,1-[(4-Chlorophenyl)sulfonyl]-, Hydrochloride (CAS 442133-57-5)

- Structural Difference : Nearly identical to the target compound but with a 4-chloro substituent on the phenyl ring.

- Industrial-grade synthesis (99% purity) suggests scalability for pharmaceutical applications .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is characterized by its piperidine structure, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions, leading to the formation of this hydrochloride salt.

The compound primarily acts as a kinase inhibitor , modulating various signaling pathways associated with cell proliferation and apoptosis. Its interaction with specific molecular targets allows it to influence biological processes, such as:

- Inhibition of Rho Kinase : This action is particularly relevant in conditions like hypertension and cancer, where Rho kinase plays a crucial role in smooth muscle contraction and cell migration .

- Cholinesterase Inhibition : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission .

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms. A study demonstrated that compounds with similar piperidine structures showed enhanced cytotoxicity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cognitive function in models of neurodegeneration .

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Data Table: Biological Activities of this compound

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in inducing apoptosis in FaDu hypopharyngeal tumor cells. The results indicated a significant increase in cell death compared to control groups, highlighting its potential as an anticancer agent .

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the compound improved cognitive function as assessed by maze tests, supporting its role as a cholinesterase inhibitor .

- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(phenylsulfonyl)-4-piperidinamine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of 4-aminopiperidine using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Residual solvents should be quantified using GC-MS, and final purity validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How is structural characterization of this compound performed?

- Analytical Techniques :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| 1H/13C NMR | δ 7.8–7.5 (phenyl protons), δ 3.8–3.2 (piperidine protons) | Confirm sulfonyl and piperidine moieties |

| FT-IR | ~1350 cm⁻¹ (S=O stretching), ~3300 cm⁻¹ (N-H) | Functional group validation |

| X-ray Crystallography | CCDC deposition (if crystals form) | Absolute stereochemical confirmation |

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood due to potential respiratory irritation .

- Storage : Store at room temperature in a desiccator; avoid exposure to moisture to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : Discrepancies in receptor binding affinity (e.g., σ-1 vs. σ-2 receptors) may arise from differences in assay conditions (e.g., buffer pH, cell lines).

- Methodology :

- Reproduce assays using standardized protocols (e.g., radioligand binding with [³H]-DTG).

- Validate compound stability in assay buffers via LC-MS to rule out degradation .

- Compare results with structural analogs (e.g., 1-(pyridin-2-yl) derivatives) to identify SAR trends .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Approach :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Common metabolic pathways include sulfonyl group oxidation and piperidine ring hydroxylation .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow oxidative metabolism .

Q. How can researchers optimize solubility for in vivo administration?

- Solubility Enhancement :

| Method | Conditions | Outcome |

|---|---|---|

| pH Adjustment | Dissolve in 0.1N HCl (pH ~2) | Increases protonation of amine, enhancing aqueous solubility |

| Co-solvents | 10% DMSO in saline | Balances solubility and biocompatibility |

Q. What advanced analytical methods are used to quantify this compound in biological matrices?

- LC-MS/MS Protocol :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : MRM transition m/z 295 → 154 (quantifier) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity?

- Root Cause Analysis :

- Purity Variability : Impurities (e.g., unreacted sulfonyl chloride) may induce off-target effects. Require batch-specific LC-MS purity certificates .

- Assay Interference : Sulfonyl groups can react with thiols in MTT assays. Use alternative viability assays (e.g., ATP luminescence) .

Key Research Findings Table

| Study Focus | Key Result | Reference |

|---|---|---|

| Synthetic Yield | 78% yield after recrystallization | |

| σ-Receptor Binding | IC₅₀ = 12 nM (σ-1) vs. 450 nM (σ-2) | |

| Metabolic Half-Life | t₁/₂ = 45 min (human microsomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.